molecular formula C7H14N4 B13199103 2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13199103
M. Wt: 154.21 g/mol
InChI Key: MCTGPEZLLVLGHL-UHFFFAOYSA-N
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Description

2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is an organic compound belonging to the class of 1,2,4-triazoles These compounds are characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4 The presence of a propyl group at position 5 and an ethanamine group at position 2 further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-thiol with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion.

Another approach involves the cyclization of N-propylhydrazinecarboxamide with ethyl chloroacetate, followed by subsequent reduction and amination steps

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide; reactions are carried out in polar solvents like acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine and alkyl derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. Additionally, the ethanamine group can interact with biological membranes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
  • N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]

Uniqueness

2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and ethanamine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-(5-propyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-2-3-6-9-7(4-5-8)11-10-6/h2-5,8H2,1H3,(H,9,10,11)

InChI Key

MCTGPEZLLVLGHL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NN1)CCN

Origin of Product

United States

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